Cas no 177166-36-8 (Pybwkylledwaet-uhfffaoysa-)

Pybwkylledwaet-uhfffaoysa- structure
Pybwkylledwaet-uhfffaoysa- structure
Product Name:Pybwkylledwaet-uhfffaoysa-
CAS No:177166-36-8
MF:C12H14O3
MW:206.237763881683
CID:5000478
Update Time:2025-06-06

Pybwkylledwaet-uhfffaoysa- Chemical and Physical Properties

Names and Identifiers

    • PYBWKYLLEDWAET-UHFFFAOYSA-
    • methyl 2-methyl-6-(2-oxopropyl)benzoate
    • Pybwkylledwaet-uhfffaoysa-
    • Inchi: 1S/C12H14O3/c1-8-5-4-6-10(7-9(2)13)11(8)12(14)15-3/h4-6H,7H2,1-3H3
    • InChI Key: PYBWKYLLEDWAET-UHFFFAOYSA-N
    • SMILES: O(C)C(C1C(C)=CC=CC=1CC(C)=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 247
  • XLogP3: 1.8
  • Topological Polar Surface Area: 43.4

Pybwkylledwaet-uhfffaoysa- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A010015766-250mg
Methyl 2-methyl-6-(2-oxopropyl)benzoate
177166-36-8 97%
250mg
494.40 USD 2021-07-05
Alichem
A010015766-500mg
Methyl 2-methyl-6-(2-oxopropyl)benzoate
177166-36-8 97%
500mg
823.15 USD 2021-07-05
Alichem
A010015766-1g
Methyl 2-methyl-6-(2-oxopropyl)benzoate
177166-36-8 97%
1g
1,460.20 USD 2021-07-05

Pybwkylledwaet-uhfffaoysa- Related Literature

Additional information on Pybwkylledwaet-uhfffaoysa-

Professional Introduction to Compound with CAS No. 177166-36-8 and Product Name: Pybwkylledwaet-uhfffaoysa

Compound with the CAS number 177166-36-8 and the product name Pybwkylledwaet-uhfffaoysa represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound has garnered considerable attention due to its unique structural properties and potential applications in drug development. The detailed exploration of its chemical characteristics, biological activities, and emerging research applications will provide a comprehensive understanding of its significance in modern medicinal chemistry.

The molecular structure of 177166-36-8 is characterized by a complex arrangement of functional groups, which contributes to its distinctive chemical behavior. Recent studies have highlighted the compound's role as a versatile intermediate in the synthesis of bioactive molecules. Its structural framework, which includes multiple aromatic rings and heterocyclic components, makes it a valuable candidate for further investigation in the development of novel therapeutic agents.

In the realm of pharmaceutical research, Pybwkylledwaet-uhfffaoysa has been identified as a promising candidate for further exploration due to its potential interactions with biological targets. Preliminary studies have demonstrated its ability to modulate certain enzymatic pathways, suggesting applications in the treatment of various diseases. The compound's ability to interact with proteins and enzymes at a molecular level opens up new avenues for drug design and development.

One of the most intriguing aspects of 177166-36-8 is its potential as a scaffold for drug discovery. The structural diversity inherent in its molecular composition allows for modifications that can enhance its pharmacological properties. Researchers have been particularly interested in exploring its derivatives, which may exhibit improved efficacy and reduced toxicity compared to existing treatments. This has led to numerous synthetic efforts aimed at optimizing its structure for therapeutic use.

The latest advancements in computational chemistry have played a crucial role in understanding the behavior of Pybwkylledwaet-uhfffaoysa. High-throughput virtual screening techniques have enabled scientists to rapidly assess the compound's interactions with biological targets, providing insights into its potential therapeutic applications. These computational methods have complemented experimental approaches, allowing for a more efficient identification of lead compounds.

Furthermore, the study of 177166-36-8 has shed light on its role in cellular processes. Research indicates that this compound can influence various signaling pathways, making it a candidate for applications in regenerative medicine and anti-inflammatory therapies. The ability to modulate these pathways at a molecular level holds significant promise for developing treatments that address complex diseases.

The synthesis and characterization of Pybwkylledwaet-uhfffaoysa have been facilitated by advancements in synthetic methodologies. Techniques such as catalytic asymmetric synthesis and flow chemistry have enabled the efficient production of complex molecules like this one. These innovations have not only improved the accessibility of the compound but also paved the way for large-scale production, which is essential for clinical trials and commercialization.

As research continues to evolve, the applications of 177166-36-8 are expected to expand further. Collaborative efforts between academic institutions and pharmaceutical companies are crucial for translating laboratory findings into tangible therapeutic benefits. The compound's unique properties make it a valuable asset in the ongoing quest to develop novel treatments that address unmet medical needs.

In conclusion, 177166-36-8 and Pybwkylledwaet-uhfffaoysa represent a significant milestone in chemical biology and pharmaceutical research. Their structural complexity, biological activity, and potential therapeutic applications make them compelling subjects for further investigation. As scientific understanding advances, these compounds are poised to play a pivotal role in shaping the future of drug development.

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